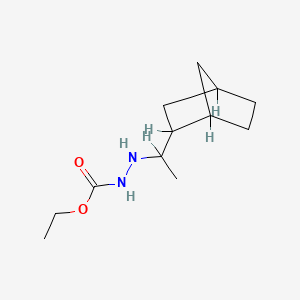
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, N,N-dimethyl-2-(N-phenylacetamido)propanamide. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group attached to an ethyl chain, which is further connected to an acetanilide moiety. The compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Dimethylcarbamoyl)ethyl)acetanilide typically involves the reaction of acetanilide with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{(CH}_3\text{)}_2\text{NCOCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3\text{(CH}_3\text{)}_2\text{NCO} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetanilide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(1-(Dimethylcarbamoyl)ethyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: A simpler analog without the dimethylcarbamoyl group.
N-Phenylacetamide: Lacks the dimethylcarbamoyl and ethyl groups.
N,N-Dimethylacetamide: Contains the dimethylcarbamoyl group but lacks the acetanilide moiety.
Uniqueness
N-(1-(Dimethylcarbamoyl)ethyl)acetanilide is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92032-77-4 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-(N-acetylanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(13(17)14(3)4)15(11(2)16)12-8-6-5-7-9-12/h5-10H,1-4H3 |
InChI-Schlüssel |
UZGXIFUEGWXJSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)C)N(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


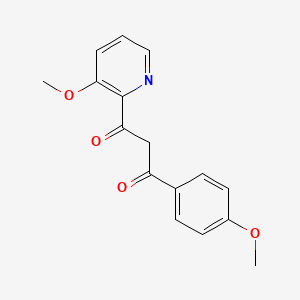
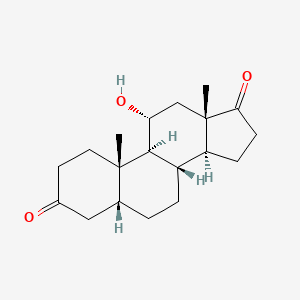
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
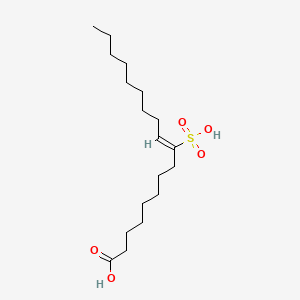
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
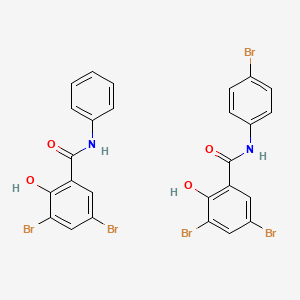
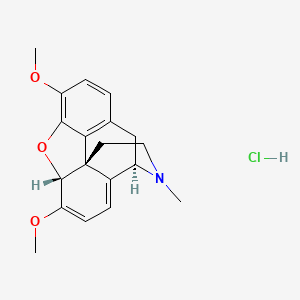
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)

